
3-(2-Hydroxybenzoyl)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxybenzoyl)propionic acid is a natural product found in Engelhardia roxburghiana with data available.
Scientific Research Applications
Analytical Chemistry
Separation Techniques
3-(2-Hydroxybenzoyl)propionic acid is primarily utilized in analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC). The compound can be effectively separated using a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for Mass-Spectrometry (MS) compatible applications, phosphoric acid is substituted with formic acid. This method is scalable and suitable for preparative separation, making it valuable for isolating impurities in various samples .
Pharmacological Applications
Neuroprotective Properties
Research indicates that derivatives of this compound possess neuroprotective properties. For instance, compounds derived from indole-3-propionic acid (IPA), which shares structural similarities with this compound, have demonstrated significant neuroprotective effects against oxidative stress and neurotoxicity in cellular models. These compounds have been shown to inhibit lipid peroxidation and modulate inflammatory responses, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease .
Metabolic Effects
Studies have also explored the metabolic effects of related compounds on muscle function and energy metabolism. For example, research on 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) revealed its impact on muscle strength and endurance in mice. This highlights the potential for similar compounds to influence metabolic pathways and improve physical performance, which could be beneficial in therapeutic contexts .
Agricultural Applications
Pesticide Development
In the agricultural sector, this compound has been investigated as a potential intermediate in the synthesis of herbicides. The development of low-toxicity herbicides is crucial for sustainable agriculture, and compounds like this compound can contribute to this goal by providing effective weed control with reduced environmental impact .
Table 1: Summary of Applications of this compound
Case Studies
-
Neuroprotective Effects of IPA Derivatives
- A study demonstrated that IPA derivatives provide protection against oxidative damage in neuronal cells exposed to amyloid-beta peptides. The results indicated a significant reduction in cell death and oxidative stress markers, suggesting therapeutic potential for neurodegenerative diseases.
-
HPLC Method Development
- A case study focused on optimizing HPLC conditions for separating this compound from complex mixtures. The study highlighted the scalability of the method and its applicability in pharmaceutical analysis.
Properties
CAS No. |
39560-34-4 |
---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
4-(2-hydroxyphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C10H10O4/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14/h1-4,11H,5-6H2,(H,13,14) |
InChI Key |
QBQVEOIVSWQRDU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)CCC(=O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC(=O)O)O |
Key on ui other cas no. |
39560-34-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.